Stereochemical Differentiation: Defined (S)-Enantiomer vs. Racemate and (R)-Enantiomer
Target compound bears defined (3S) absolute stereochemistry at the piperidine 3-position as indicated by SMILES notation N[C@@H]1CN(C2COC2)CCC1, whereas racemic mixtures or the (3R)-enantiomer (CAS 1349700-06-6) exhibit different three-dimensional configurations . In the (3S)-enantiomer, the primary amine occupies a distinct spatial orientation relative to the oxetane ring compared to the (3R)-enantiomer, which uses N[C@H]1CN(C2COC2)CCC1 notation .
| Evidence Dimension | Absolute stereochemical configuration |
|---|---|
| Target Compound Data | (3S)-configuration (SMILES: N[C@@H]1CN(C2COC2)CCC1) |
| Comparator Or Baseline | (3R)-enantiomer (SMILES: N[C@H]1CN(C2COC2)CCC1, CAS 1349700-06-6); racemate |
| Quantified Difference | Opposite stereochemistry at C3 position; potential for differential biological recognition in chiral environments |
| Conditions | Structural determination via SMILES notation and InChI Key differentiation |
Why This Matters
Enantiomers can exhibit markedly different binding affinities and pharmacological profiles; procurement of defined stereochemistry ensures SAR studies are conducted with the intended spatial configuration.
